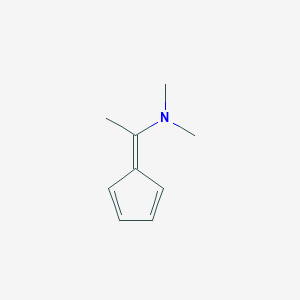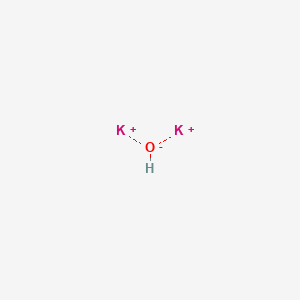
マンガンシリサイド
説明
Manganese silicide, also known as Manganese silicide, is a useful research compound. Its molecular formula is MnSi2 and its molecular weight is 111.11 g/mol. The purity is usually 95%.
The exact mass of the compound Manganese silicide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Manganese - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Manganese silicide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese silicide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
熱電用途
マンガンシリサイドは、熱電用途における可能性について広く研究されてきました . 衝撃圧縮によって熱電材料に高密度転位を生成でき、これにより格子熱伝導率を大幅に低下させることができることが実証されています . この方法は、ナノサイズの結晶と高密度の転位を持つ高マンガンシリサイド(HMS)に多尺度階層構造を形成するために使用されてきました . その結果、HMS化合物では1.5 W m−1 K−1の超低格子熱伝導率が達成され、ZT(熱電における無次元性能指数)は最大で47%増加して1.0になりました .
構造解釈
高マンガンシリサイド(MnSi γ)は、注目すべき例であるノトニーチムニーラダー(NCL)相であり、構造解釈のために研究されてきました . MnSi γの非整合複合結晶の理解における進歩は、電荷担体(濃度、移動度、有効質量)とフォノン(格子熱伝導率)の輸送特性の好ましい修正を得るための効果的な戦略を提案するための機能的結晶学を強調するために議論されています .
太陽電池材料
マンガンシリサイドは、優れた太陽電池材料として特定されています . 太陽電池や光検出器の分野で幅広い応用が期待されています。 太陽電池に関しては、マンガンシリサイドは、光電変換効率と安定性を向上させるために、シリコンベースの太陽電池の光電変換層を製造するために使用できます .
半導体薄膜の合成
Safety and Hazards
Exposure to Manganese Silicide dust or fumes can lead to a neurological condition called manganism . Continued exposure can damage the lungs, liver, and kidneys . In case of accidental exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
将来の方向性
Manganese Silicide has potential applications in thermoelectric generators . The potential methods of further enhancing zT of higher manganese silicide lie in enhancing electrical performance with simultaneously reducing lattice thermal conductivity via effectively reducing effective mass, optimizing carrier concentration, and nanostructure engineering .
作用機序
Target of Action
Manganese silicide (MnSi) primarily targets the thermoelectric applications . It is an environmentally friendly p-type thermoelectric material with attractive performance and high stability in the intermediate temperature range (500–800 K) . It is also used as a barrier to diffusion of copper, water, and oxygen in computer chips .
Mode of Action
Manganese silicide interacts with its targets through a process known as solid phase reaction (SPR) . In this process, manganese is deposited on a silicon substrate and annealed at different temperatures . This leads to the formation of different manganese silicides . The formation of new Mn17Si30 compound through selective solid-state reaction synthesis has also been reported .
Biochemical Pathways
Manganese silicide affects the thermoelectric properties of materials . It is part of the Nowotny chimney ladder (NCL) phases, which are intermetallic binary compounds that typically crystallize in a tetragonal crystal structure . The rich solid-state chemistry of NCL phases inherits fascinating lattice dynamics with unique abilities for structural modifications .
Pharmacokinetics
Itstransport properties are crucial in its applications . For instance, the Hall measurements on the both investigated materials reveal their p-type conductivity and degenerate nature .
Result of Action
The result of manganese silicide’s action is the creation of a material with excellent thermoelectric performance . For example, the Ge doped sample Mn(Ge 0.015 Si 0.985) 1.75 prepared via the TE–PAS technique exhibits a maximum ZT of 0.62 at 840 K . This demonstrates that the TE–PAS technique is a versatile route for rapid fabrication of HMS and other thermoelectric materials .
Action Environment
The action of manganese silicide is influenced by environmental factors such as temperature . For instance, the reaction temperature influences the delivery of Mn vapor to the substrate surface . Also, the thermoelectric performance of manganese silicide is stable in the intermediate temperature range (500–800 K) .
生化学分析
Biochemical Properties
Manganese silicide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including manganese superoxide dismutase (MnSOD), which is essential for protecting cells from oxidative damage by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide . Additionally, manganese silicide can interact with proteins involved in cellular signaling pathways, influencing their activity and stability.
Cellular Effects
Manganese silicide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, manganese silicide can enhance the activity of MnSOD, leading to increased protection against oxidative stress . Furthermore, it has been reported to affect the expression of genes involved in antioxidant defense mechanisms, thereby contributing to cellular homeostasis .
Molecular Mechanism
The molecular mechanism of manganese silicide involves its interaction with biomolecules at the molecular level. Manganese silicide can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, its interaction with MnSOD enhances the enzyme’s ability to neutralize reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, manganese silicide can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of manganese silicide have been observed to change over time. Studies have shown that manganese silicide exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to manganese silicide in in vitro and in vivo studies has demonstrated sustained protective effects against oxidative stress and maintenance of cellular function .
Dosage Effects in Animal Models
The effects of manganese silicide vary with different dosages in animal models. At low doses, manganese silicide has been shown to enhance antioxidant defense mechanisms without causing adverse effects . At high doses, it can lead to toxicity and adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving beneficial effects without toxicity.
Metabolic Pathways
Manganese silicide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and antioxidant defense . For instance, manganese silicide can enhance the activity of MnSOD, leading to increased production of hydrogen peroxide and subsequent activation of downstream antioxidant pathways .
Transport and Distribution
Within cells and tissues, manganese silicide is transported and distributed through specific transporters and binding proteins. It has been observed to interact with manganese transporters, facilitating its uptake and distribution within cells . Additionally, manganese silicide can bind to proteins involved in intracellular transport, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of manganese silicide is critical for its activity and function. It has been found to localize in various cellular compartments, including mitochondria, where it exerts its protective effects against oxidative stress . The targeting of manganese silicide to specific organelles is mediated by targeting signals and post-translational modifications that direct it to these compartments . This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
特性
InChI |
InChI=1S/Mn.2Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTCLMVMBMJAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Mn]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-86-9 | |
| Record name | Manganese silicide (MnSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese silicide (MnSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese silicide (MnSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the typical stoichiometry of higher manganese silicides (HMS)?
A1: HMS typically exhibit an irrational stoichiometry, often represented as MnSiγ, where γ falls between 1.73 and 1.75. This "odd stoichiometry" is a defining characteristic of their unique crystal structure. []
Q2: What is the crystal structure of higher manganese silicides?
A2: HMS crystallize in a complex structure known as the Nowotny Chimney Ladder (NCL) phase. This structure is characterized by a tetragonal unit cell with a large number of atoms. [, , ] The complexity of this structure contributes to their interesting thermoelectric properties.
Q3: Are there different phases of higher manganese silicides?
A3: Yes, several distinct phases exist within the HMS family, including Mn11Si19, Mn15Si26, Mn27Si47, and Mn4Si7. These phases differ slightly in their Mn/Si ratio, leading to variations in their electronic band structures and thermoelectric properties. []
Q4: What is the significance of the "odd stoichiometry" in HMS?
A4: The odd stoichiometry of HMS is directly related to the formation of their characteristic NCL structure. This structure, with its inherent anharmonicity, plays a crucial role in the material's low thermal conductivity, a key factor in its thermoelectric efficiency. []
Q5: How does the presence of secondary phases affect HMS properties?
A5: Secondary phases, such as MnSi and Si, are often observed in HMS, especially those synthesized via traditional melting techniques. These phases can significantly impact the thermoelectric properties, often leading to a decrease in the Seebeck coefficient and an increase in electrical and thermal conductivity. [, , ]
Q6: Can manganese silicides exist in nanostructured forms?
A6: Yes, manganese silicides have been successfully synthesized in various nanostructured forms, including nanowires and nanoribbons. [, , ] These nanostructures offer the potential for enhanced thermoelectric performance due to increased phonon scattering at grain boundaries.
Q7: What are the common methods for synthesizing higher manganese silicides?
A7: HMS are typically synthesized using solid-state reactions, which involve mixing and heating elemental manganese and silicon powders at high temperatures. Other methods include chemical vapor deposition (CVD) [, ], melt spinning [, ], and reactive deposition epitaxy [].
Q8: How does the synthesis method influence the properties of HMS?
A8: The synthesis method can significantly influence the microstructure and phase purity of HMS, ultimately affecting their thermoelectric properties. For example, melt spinning, a rapid solidification technique, can produce nanostructured HMS with enhanced thermoelectric performance compared to traditional solid-state synthesis. []
Q9: What is the role of doping in tailoring HMS properties?
A9: Doping HMS with elements like aluminum, germanium, and chromium can effectively tune their carrier concentration, influencing their electrical conductivity and Seebeck coefficient. [, , ] This enables optimization of their thermoelectric properties for specific temperature ranges.
Q10: What are the challenges associated with achieving high-quality HMS films?
A10: Fabricating high-quality HMS films presents several challenges, including controlling the stoichiometry, minimizing interfacial reactions with the substrate, and achieving uniform film thickness. [, , , ]
Q11: Why are manganese silicides considered promising for thermoelectric applications?
A11: HMS are attractive for thermoelectric applications due to their favorable combination of properties, including a high Seebeck coefficient, low thermal conductivity, abundance of constituent elements, and good thermal stability at elevated temperatures. [, , ]
Q12: What are the potential applications of HMS in thermoelectric devices?
A12: HMS are particularly well-suited for waste heat recovery applications in the medium temperature range (500–700 °C). Potential applications include converting waste heat from industrial processes, automotive exhaust, and solar thermal systems into usable electricity. [, ]
Q13: How can the thermoelectric performance of HMS be further improved?
A13: Ongoing research focuses on enhancing the ZT of HMS through various strategies, including nanostructuring to reduce thermal conductivity [, , ], doping to optimize carrier concentration [, , ], and exploring new compositions and synthesis techniques.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



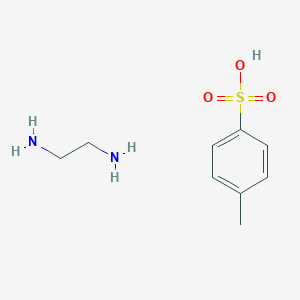
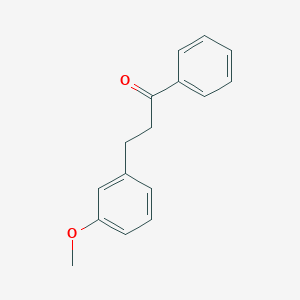
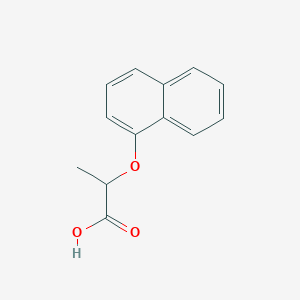


![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
